molecular formula C8H13ClO B14189456 (2R,3S)-2-Chloro-3-ethylcyclohexan-1-one CAS No. 921770-60-7

(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one

Cat. No.: B14189456
CAS No.: 921770-60-7
M. Wt: 160.64 g/mol
InChI Key: XUSVOHQLCMTGQO-POYBYMJQSA-N
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Description

(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. This compound features a cyclohexanone ring substituted with a chlorine atom and an ethyl group, making it an intriguing subject for stereochemical studies and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Chloro-3-ethylcyclohexan-1-one typically involves the chlorination of a suitable cyclohexanone derivative. One common method includes the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. For instance, the chlorination of 3-ethylcyclohexanone using a chiral chlorinating agent under controlled conditions can yield the (2R,3S) isomer with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-2-Chloro-3-ethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the chlorine atom and ethyl group may interact with active sites in enzymes, influencing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring, chlorine atom, and ethyl group, which imparts distinct stereochemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research .

Properties

CAS No.

921770-60-7

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

(2R,3S)-2-chloro-3-ethylcyclohexan-1-one

InChI

InChI=1S/C8H13ClO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8+/m0/s1

InChI Key

XUSVOHQLCMTGQO-POYBYMJQSA-N

Isomeric SMILES

CC[C@H]1CCCC(=O)[C@@H]1Cl

Canonical SMILES

CCC1CCCC(=O)C1Cl

Origin of Product

United States

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